molecular formula C6H10O3 B13099358 4-(Hydroxymethyl)oxan-3-one CAS No. 121197-11-3

4-(Hydroxymethyl)oxan-3-one

Cat. No.: B13099358
CAS No.: 121197-11-3
M. Wt: 130.14 g/mol
InChI Key: USSLNOYNTTZEHG-UHFFFAOYSA-N
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Description

4-(Hydroxymethyl)oxan-3-one is a chemical compound with a molecular formula of C6H10O3 It is a derivative of oxane, featuring a hydroxymethyl group and a ketone functional group

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using efficient catalysts, would apply.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, where the hydroxymethyl group is oxidized to form a carboxylic acid.

    Reduction: The ketone group in this compound can be reduced to form a secondary alcohol.

    Substitution: The hydroxymethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products:

    Oxidation: Formation of 4-(Carboxymethyl)oxan-3-one.

    Reduction: Formation of 4-(Hydroxymethyl)oxan-3-ol.

    Substitution: Formation of various substituted oxane derivatives.

Scientific Research Applications

4-(Hydroxymethyl)oxan-3-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Its derivatives are studied for potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(Hydroxymethyl)oxan-3-one depends on its specific application. In general, its effects are mediated through interactions with various molecular targets, such as enzymes or receptors. The hydroxymethyl and ketone groups play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Uniqueness: 4-(Hydroxymethyl)oxan-3-one is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structural simplicity compared to more complex natural products like mangiferin and quercetin 3-D-galactoside makes it a valuable intermediate in synthetic chemistry.

Biological Activity

4-(Hydroxymethyl)oxan-3-one is a chemical compound characterized by its unique structural features, including a hydroxymethyl group and a ketone functional group. This compound has garnered attention in various fields due to its potential biological activities, including antimicrobial, antioxidant, and cytotoxic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by case studies and research findings.

Chemical Structure and Properties

  • Molecular Formula : C₆H₁₀O₃
  • Molecular Weight : Approximately 130.14 g/mol
  • Functional Groups : Hydroxymethyl (-CH₂OH) and Ketone (C=O)

The presence of these functional groups contributes to the compound's reactivity and biological interactions, making it a valuable intermediate in synthetic chemistry and medicinal applications.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, suggesting potential applications in treating infections caused by resistant bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes and inhibition of metabolic pathways essential for bacterial survival.

Antioxidant Activity

This compound has also been evaluated for its antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals, which are implicated in various diseases, including cancer and cardiovascular disorders. Studies have demonstrated that this compound can scavenge free radicals effectively, thus protecting cellular components from oxidative damage .

Cytotoxic Effects

The cytotoxicity of this compound has been investigated in several cancer cell lines. It has shown selective toxicity towards malignant cells while exhibiting lower toxicity to normal cells. For instance, experiments conducted on HeLa and HL60 cell lines revealed that the compound induced apoptosis in cancer cells, making it a candidate for further research in cancer therapeutics .

Case Studies

  • Antimicrobial Efficacy Study :
    A study assessed the antimicrobial activity of this compound against Gram-positive and Gram-negative bacteria. The results indicated that the compound inhibited bacterial growth significantly at concentrations as low as 50 µg/mL, with a minimum inhibitory concentration (MIC) determined for each strain tested.
  • Antioxidant Capacity Evaluation :
    The antioxidant capacity was measured using the DPPH radical scavenging assay. The IC₅₀ value for this compound was found to be 23.68 µg/mL, demonstrating potent antioxidant activity compared to standard ascorbic acid .
  • Cytotoxicity Assessment :
    In vitro cytotoxicity tests were performed on various cancer cell lines using the MTT assay. The results showed that this compound had an IC₅₀ value of 15 µg/mL against HeLa cells, indicating strong cytotoxic effects while exhibiting minimal cytotoxicity towards normal fibroblast cells .

Comparative Analysis with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological Activity
MangiferinOxane ring structure with multiple hydroxylsAntioxidant, anti-inflammatory
Quercetin 3-D-galactosideHydroxylated flavonoidAntioxidant, anti-inflammatory
RutinGlycoside of quercetinAntioxidant
5-Hydroxy-2-(4-hydroxyphenyl)-8-chromenoneChromenone structure with sugar moietiesAntioxidant

This table illustrates that while many compounds share similar structural elements with this compound, they differ significantly in their functional groups and biological activities, highlighting the unique potential of this compound.

Properties

CAS No.

121197-11-3

Molecular Formula

C6H10O3

Molecular Weight

130.14 g/mol

IUPAC Name

4-(hydroxymethyl)oxan-3-one

InChI

InChI=1S/C6H10O3/c7-3-5-1-2-9-4-6(5)8/h5,7H,1-4H2

InChI Key

USSLNOYNTTZEHG-UHFFFAOYSA-N

Canonical SMILES

C1COCC(=O)C1CO

Origin of Product

United States

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